molecular formula C14H17NO3 B1383174 Benzyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate CAS No. 1823862-50-5

Benzyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate

Cat. No.: B1383174
CAS No.: 1823862-50-5
M. Wt: 247.29 g/mol
InChI Key: GBFOOYUUIJXKCF-UHFFFAOYSA-N
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Description

Benzyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate is a heterocyclic compound with the molecular formula C14H17NO3 and a molecular weight of 247.29 g/mol . This compound is primarily used in research and development, particularly in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate typically involves the reaction of benzylamine with a suitable oxirane derivative under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the spirocyclic structure. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the spirocyclic nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Benzyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, derivatives of this compound have been shown to inhibit the epidermal growth factor receptor (EGFR) by binding to its active site, thereby blocking the receptor’s signaling pathways . This inhibition can lead to the suppression of cell proliferation and is of particular interest in cancer research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate is unique due to its specific spirocyclic structure and the presence of both benzyl and oxirane moieties. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound in various research applications.

Biological Activity

Benzyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate is a heterocyclic compound with significant biological activity, particularly in the field of medicinal chemistry. Its unique spirocyclic structure, characterized by the presence of oxygen and nitrogen atoms, contributes to its potential as an anticancer agent targeting the epidermal growth factor receptor (EGFR). This article delves into the biological activity of this compound, including its mechanisms of action, synthesis methods, and comparative studies with related compounds.

Chemical Structure and Properties

This compound has the molecular formula C14H17NO3 and a molecular weight of 247.29 g/mol. The structure includes:

  • Benzyl Group : Enhances lipophilicity and biological activity.
  • Oxa Moiety : Contributes to the compound's reactivity.
  • Azaspiro Framework : Provides a unique three-dimensional conformation that facilitates interactions with biological targets.

Structural Comparison

The following table summarizes the structural features and biological activities of related compounds:

Compound NameStructural FeaturesBiological Activity
Benzyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylateHydroxyl group instead of oxaPotentially similar but less studied
Ethyl 6-benzyl-2-oxa-6-azaspiro[3.4]octaneEthoxy group instead of carboxylateSimilar pharmacological targets
6-Oxa-2-azaspiro[3.4]octaneLacks the benzyl substituentKnown for EGFR inhibition but structurally simpler

This compound exhibits significant biological activity primarily through its ability to inhibit EGFR signaling pathways. This inhibition leads to:

  • Reduced Cell Proliferation : Decreases growth rates in cancer cells.
  • Increased Apoptosis : Promotes programmed cell death in malignancies.

The compound achieves this by binding to the active site of EGFR, blocking its signaling pathways crucial for tumor growth and metastasis .

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various cancer models:

  • In Vitro Studies : Demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity.
  • In Vivo Studies : Animal models exhibited reduced tumor sizes when treated with this compound, supporting its potential as a therapeutic agent .

Comparative Efficacy

Research comparing this compound with other EGFR inhibitors has shown it to have superior binding affinity due to its unique structural features, which enhance interaction with the receptor .

Synthesis Methods

The synthesis of this compound typically involves:

  • Reaction of Benzylamine : With a suitable oxirane derivative under controlled conditions.
  • Optimization Techniques : Utilizing chromatography for purification and maximizing yield .

Properties

IUPAC Name

benzyl 2-oxa-7-azaspiro[3.4]octane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c16-13(18-8-12-4-2-1-3-5-12)15-7-6-14(9-15)10-17-11-14/h1-5H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBFOOYUUIJXKCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC12COC2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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